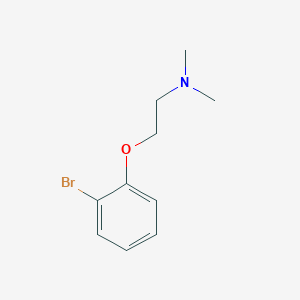

2-(2-Bromophenoxy)-N,N-dimethylethanamine

説明

2-(2-Bromophenoxy)-N,N-dimethylethanamine is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been found to interact with the genome polyprotein in hepatitis c virus (hcv) .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial activity, suggesting a potential interaction with microbial proteins or enzymes .

Result of Action

coli and S aureus, and antifungal action against C. albicans .

生化学分析

Biochemical Properties

It is likely that the compound interacts with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .

Cellular Effects

It is possible that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information on the temporal effects of 2-(2-Bromophenoxy)-N,N-dimethylethanamine in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes any enzymes or cofactors that the compound interacts with, and any effects on metabolic flux or metabolite levels .

Transport and Distribution

This includes any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

生物活性

2-(2-Bromophenoxy)-N,N-dimethylethanamine, with the CAS number 886851-37-2, is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of phenoxyalkylamines and is characterized by its bromophenyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

- Chemical Formula : CHBrN\O

- Molecular Weight : 244.13 g/mol

- IUPAC Name : this compound

- Purity : Typically available at 95% purity .

The presence of the bromine atom in the phenyl ring and the dimethylamino group contributes to the compound's unique reactivity and biological profile.

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The exact mechanism of action for this specific compound remains under investigation, but it is hypothesized to involve modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that compounds in this class may exhibit antidepressant-like effects in animal models. The modulation of serotonin levels could be a contributing factor.

- Neuroprotective Properties : Some derivatives have shown potential neuroprotective effects, possibly through the inhibition of oxidative stress pathways, which are implicated in neurodegenerative diseases.

- Antimicrobial Activity : There is emerging evidence that phenoxyalkylamines can possess antimicrobial properties against various pathogens, including resistant strains of bacteria .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically focus on:

- Cell Viability : Assessing cytotoxic effects on various cell lines.

- Antimicrobial Efficacy : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Test Organisms/Cells | Observed Effect |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | Inhibition of growth |

| Cytotoxicity | Human fibroblast cell line | Dose-dependent cytotoxicity |

| Neuroprotection | Neuronal cell cultures | Reduced oxidative stress |

Case Study Analysis

Several case studies have explored the therapeutic potential of related compounds in clinical settings. For instance, a study examining the effects of similar phenoxyalkylamines on mood disorders reported significant improvements in depressive symptoms among participants treated with these compounds compared to placebo groups .

Comparative Studies

Comparative effectiveness research has highlighted the role of these compounds in treating conditions such as anxiety and depression. For example, a systematic review indicated that certain derivatives exhibited comparable efficacy to established antidepressants while presenting fewer side effects .

科学的研究の応用

Chemical Synthesis and Derivatives

Synthesis Pathways:

The synthesis of 2-(2-Bromophenoxy)-N,N-dimethylethanamine typically involves several steps:

- Formation of Intermediate: The reaction begins with 2-bromophenol reacting with ethylene oxide to yield 2-(2-bromophenoxy)ethanol.

- Dimethylation: The intermediate is then treated with dimethylamine under controlled conditions to form the target compound.

- Hydrochloride Salt Formation: The free base can be converted to its hydrochloride salt using hydrochloric acid for enhanced stability and solubility.

Applications in Chemical Research:

- Starting Material for Derivatives: This compound serves as a precursor for synthesizing various substituted phenoxyethylamines, which are important in medicinal chemistry.

- Chemical Manufacturing: It is utilized in the production of other chemical intermediates and fine chemicals, contributing to the development of new materials and pharmaceuticals.

Biological Applications

Biochemical Studies:

- Transport and Metabolism: The compound is investigated for its role in amine transport mechanisms and metabolic pathways, providing insights into its biological relevance.

- Receptor Binding Studies: Research has focused on its binding affinity to various biological receptors, particularly those involved in neurotransmission, suggesting potential therapeutic roles.

Pharmacological Applications:

- Therapeutic Potential: The compound shows promise in drug development targeting specific receptors or enzymes linked to neurological disorders. Its structural properties indicate potential applications as a modulator in neurotransmitter systems .

- Cytotoxicity Studies: In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Jurkat cells (T-cell leukemia), indicating potential anticancer properties.

Case Studies and Research Findings

Numerous studies have explored the biological activity of compounds related to this compound:

- Cytotoxicity Against Cancer Cell Lines: Research indicates that structurally similar compounds exhibit IC50 values in the micromolar range against cancer cell lines, supporting their potential as anticancer agents. Mechanistic studies suggest that these compounds induce apoptosis through pathways involving p53 expression and caspase activation.

- Antimicrobial Activity: Some derivatives have shown potent antibacterial activity against Gram-positive and Gram-negative bacteria, further broadening their potential applications in medicine .

化学反応の分析

Substitution Reactions

The bromine atom in the ortho position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-donating phenoxy group activates the ring, though steric hindrance from the ortho bromine may slow reaction kinetics compared to para isomers .

Oxidation Reactions

The dimethylamino group is susceptible to oxidation, forming N-oxides or hydroxylated derivatives.

Reduction Reactions

Reductive pathways target the bromine atom or the tertiary amine group:

Condensation and Cyclization

The dimethylamino group participates in Schiff base formation and intramolecular cyclization:

Comparative Reactivity of Ortho vs. Para Isomers

Steric and electronic differences significantly alter reaction outcomes:

特性

IUPAC Name |

2-(2-bromophenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWAXRLVNYTZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358341 | |

| Record name | 2-(2-bromophenoxy)-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-37-2 | |

| Record name | 2-(2-Bromophenoxy)-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-bromophenoxy)-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。